molecular formula C5H10ClNO2 B2800127 cis-2-Aminocyclobutane-1-carboxylic acid CAS No. 84585-76-2

cis-2-Aminocyclobutane-1-carboxylic acid

Cat. No. B2800127
CAS RN: 84585-76-2
M. Wt: 151.59
InChI Key: YDUYWOJGABHCAO-HJXLNUONSA-N
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Description

“Cis-2-Aminocyclobutane-1-carboxylic acid” is a chemical compound with the molecular formula C5H9NO2 . It is also known by its IUPAC name (1R,2S)-2-aminocyclobutane-1-carboxylic acid . The compound is a solid at room temperature .


Synthesis Analysis

The synthesis of “cis-2-Aminocyclobutane-1-carboxylic acid” has been reported in scientific literature . An efficient synthesis of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid in single enantiomer form was established and protected homo-oligomers (2-, 4-, and 6-mers) of this cyclic cis-β-amino acid were prepared .


Molecular Structure Analysis

The molecular structure of “cis-2-Aminocyclobutane-1-carboxylic acid” can be represented by the InChI code: 1S/C5H9NO2.ClH/c6-4-2-1-3(4)5(7)8;/h3-4H,1-2,6H2,(H,7,8);1H/t3-,4+;/m1./s1 . This indicates that the molecule consists of a cyclobutane ring with an amino group and a carboxylic acid group attached .


Chemical Reactions Analysis

While specific chemical reactions involving “cis-2-Aminocyclobutane-1-carboxylic acid” are not mentioned in the search results, it’s worth noting that cyclobutane derivatives have been shown to undergo ring cleavage upon heating . This property could potentially be exploited in the design of thermally recyclable or degradable materials .


Physical And Chemical Properties Analysis

“Cis-2-Aminocyclobutane-1-carboxylic acid” is a solid at room temperature . It has a molecular weight of 151.59 .

Scientific Research Applications

Foldamer Science and Regular Folding Patterns

ACBC is a cyclic β-amino acid that plays a crucial role in foldamer science. Synthetic oligomers assembled from specific molecular building blocks can adopt regular folding patterns, stabilized by non-covalent interactions like hydrogen bonds. ACBC-containing oligomers exhibit diverse secondary structures, including helices, turns, and sheets. These structures resemble those found in natural proteins and have potential applications in biomaterials and drug design .

β-Peptides and Proteolytic Resistance

Oligomers composed of β-amino acids (β-peptides) are resistant to proteolysis, making them attractive for biomedical applications. ACBC, with its unique conformational bias due to the 4-membered ring, contributes to stable secondary structures. Researchers explore ACBC-based β-peptides for drug delivery, enzyme inhibition, and antimicrobial agents .

Vibrational Circular Dichroism (VCD) Studies

VCD spectroscopy investigates solid-state organization and conformational preferences of ACBC derivatives. By combining VCD with FTIR absorption spectroscopy, researchers gain insights into local hydrogen bonding interactions and long-distance effects. ACBC’s distinct geometry influences its interactions within the solid phase, providing valuable data for crystallography and material science .

Self-Assembled Nanostructures

ACBC-based peptides exhibit intriguing self-assembly behavior. For instance:

Chirality and Stereochemistry

ACBC’s chiral properties impact its interactions with other molecules. Researchers investigate how cis and trans isomers of ACBC influence peptide folding, binding, and recognition. Understanding stereochemistry guides drug design and bioactivity optimization .

Computational Modeling and Drug Design

Molecular dynamics simulations and quantum mechanical calculations explore ACBC’s behavior in different environments. These studies aid in rational drug design, predicting binding affinities, and optimizing peptide-based therapeutics .

Safety and Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

(1R,2S)-2-aminocyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c6-4-2-1-3(4)5(7)8/h3-4H,1-2,6H2,(H,7,8)/t3-,4+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQMWZLLTGEDQU-DMTCNVIQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H]1C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301272388
Record name (1R,2S)-2-Aminocyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301272388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

221158-95-8
Record name (1R,2S)-2-Aminocyclobutanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221158-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2S)-2-Aminocyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301272388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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